Home > Products > Screening Compounds P104751 > N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide - 891113-71-6

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

Catalog Number: EVT-2836436
CAS Number: 891113-71-6
Molecular Formula: C19H19N3O3
Molecular Weight: 337.379
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclodehydration of diacylhydrazines: This method involves treating a diacylhydrazine with a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) [].
  • Reaction of acyl hydrazides with carboxylic acids: This method involves reacting an acyl hydrazide with a carboxylic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) [].

1. N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine []* Compound Description: This compound demonstrated significant anticancer activity in a study screening a series of novel oxadiazole analogues for anticancer potential. It exhibited a mean growth percent (GP) of 62.61 and showed particular sensitivity towards MDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast cancer), and HCT-15 (colon cancer) cell lines. []* Relevance: This compound shares the core 1,3,4-oxadiazole ring system with N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide. The key difference lies in the substitution pattern on the phenyl rings. While the target compound has a 2,4-dimethylphenyl group at the 5-position of the oxadiazole ring and a 4-ethoxybenzamide group at the 2-position, this related compound has a 4-methoxyphenyl group at the 5-position and a 2,4-dimethylphenyl group at the 2-position. This difference highlights the impact of substituent position and type on biological activity. []

2. N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine []* Compound Description: This compound is another analogue from the same study on novel oxadiazole-based anticancer agents. It showed noteworthy activity against the MDA-MB-435 (melanoma) cell line with a GP of 6.82. []* Relevance: Similar to the previous compound, this analogue also shares the core 1,3,4-oxadiazole ring with N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide. The structural difference lies in the 4-hydroxyphenyl substitution at the 5-position of the oxadiazole and the 2,4-dimethylphenyl group at the 2-position. This comparison emphasizes the potential of modifying substituents on the phenyl rings attached to the oxadiazole core for modulating anticancer activity. []

4. (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) [] * Compound Description: VNI is a known inhibitor of protozoan CYP51, an enzyme crucial for sterol biosynthesis, and is effective in treating Chagas disease. []* Relevance: VNI exhibits a striking structural resemblance to N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide. Both compounds share a central 1,3,4-oxadiazole ring, a benzamide substituent at the 2-position of the oxadiazole, and a 2,4-disubstituted phenyl ring. The primary differences are the substitution pattern on this phenyl ring (dichloro in VNI, dimethyl in the target compound) and the presence of an extended (1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl) chain at the benzamide nitrogen in VNI. This similarity suggests a possible exploration of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide or its derivatives for anti-protozoan activity, targeting CYP51. []

5. 2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide []* Compound Description: This compound is a potent dual PI3K/mTOR inhibitor. It exhibits high selectivity for these kinases, with an IC50 of 0.20 nM for PI3K and 21 nM for mTOR. It also demonstrates good cellular growth inhibition (IC50 = 10 nM in HCT-116 cells), reasonable plasma clearance, and acceptable oral bioavailability. []* Relevance: This compound, while structurally more complex, shares the 1,3,4-oxadiazole core with N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide. Although the surrounding structural motifs are different, the presence of the oxadiazole ring links these compounds within a broader class of heterocyclic compounds with potential biological activities. []

6. 5-(5-((2,4-Dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (GSK356278) []* Compound Description: GSK356278 is a potent, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor. It exhibits a superior therapeutic index compared to other PDE4 inhibitors like rolipram and roflumilast, showing promise for treating psychiatric and neurological disorders. []* Relevance: This compound, while structurally distinct from N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide in its overall architecture, highlights the significance of the 1,3,4-oxadiazole ring as a pharmacophore in medicinal chemistry. This shared feature suggests that exploring variations of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide could lead to compounds with potential activity against PDE4 or other therapeutic targets. []

Properties

CAS Number

891113-71-6

Product Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

Molecular Formula

C19H19N3O3

Molecular Weight

337.379

InChI

InChI=1S/C19H19N3O3/c1-4-24-15-8-6-14(7-9-15)17(23)20-19-22-21-18(25-19)16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23)

InChI Key

GDGRKCSSQBRKAK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.